

# Early-phase clinical trial results for Gadoquatrane

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Compound of Interest		
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An In-depth Technical Guide to the Early-Phase Clinical Trial Results for **Gadoquatrane** 

#### Introduction

**Gadoquatrane** (BAY1747846) is a next-generation, investigational gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI). It features a unique tetrameric macrocyclic structure, which provides high stability and significantly higher relaxivity compared to conventional GBCAs.[1][2] This increased relaxivity is engineered to enable a substantial reduction in the administered gadolinium dose while maintaining or improving diagnostic image quality. This technical guide summarizes the key findings from the early-phase clinical development program of **Gadoquatrane**, with a focus on its pharmacokinetics, safety, and efficacy, as presented in publicly available trial data.

## **Data Presentation: Quantitative Trial Results**

The clinical development of **Gadoquatrane** has progressed through multiple phases, providing key quantitative data on its behavior and performance.

## **Pharmacokinetic Profile**

Early-phase studies in healthy volunteers have established a consistent pharmacokinetic (PK) profile for **Gadoquatrane**, which is comparable to other established extracellular macrocyclic GBCAs.[2][3]

Table 1: Summary of Pharmacokinetic Parameters for **Gadoquatrane** in Healthy Volunteers



Parameter	Value	Population	Source
Effective Half-Life	1.3 - 1.4 hours	Chinese & Japanese Men	[3]
	1.4 - 1.7 hours	Mostly White Adults	
Volume of Distribution (steady state)	0.21 - 0.24 L/kg	Chinese & Japanese Men	
	~0.2 L/kg	Mostly White Adults	
Renal Elimination	Rapid	All Populations	
Urinary Recovery (Gadolinium)	82% - 99% of administered dose	Chinese & Japanese Men	
Clearance (Total and Renal)	~0.1 L/h per kilogram	Mostly White Adults	

| Metabolism | No evidence of in-vivo degradation or release of free Gadolinium | Healthy Adults | |

# **Safety and Tolerability**

Across all early-phase trials, **Gadoquatrane** has demonstrated a favorable safety profile.

Table 2: Summary of Safety Findings



Finding	Details	Study Phase	Source
Adverse Events (AEs)	Few, mild, and transient AEs reported. No serious AEs occurred.	Phase I	
Safety Profile Comparison	Consistent with the known profile of other macrocyclic GBCAs.  No new safety signals observed.	Phase III	
QT/QTc Interval Analysis	Exploratory modeling indicated no risk of clinically relevant QT/QTc prolongation (>10 ms).	Phase I	

| Pediatric Safety | The safety profile in pediatric patients (birth to <18 years) was consistent with that in adults. | Phase III  $\mid$  |

# **Efficacy and Dosing**

Clinical studies have evaluated **Gadoquatrane** at a significantly reduced gadolinium dose compared to the standard for other macrocyclic agents.

Table 3: Efficacy and Dosing Information



Parameter	Details	Study Phase	Source
Investigated Dose	0.04 mmol Gd/kg body weight.	Phase II & III	
Dose Reduction	Represents a 60% reduction compared to the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs.	Phase II & III	
Phase II Outcome (CNS)	A 0.04 mmol Gd/kg dose of Gadoquatrane showed similar efficacy to a 0.1 mmol Gd/kg dose of gadobutrol.	Phase II	
Phase III Primary Endpoints	Met. Demonstrated non-inferiority to comparator GBCAs (dosed at 0.1 mmol Gd/kg) for visualization parameters (contrast enhancement, delineation, morphology).	Phase III (QUANTI)	
Phase III Secondary Endpoints	Met. Achieved non- inferior diagnostic performance based on sensitivity and specificity for lesion detection.	Phase III (QUANTI)	

| Comparison to Unenhanced MRI| Demonstrated superiority based on visualization parameters. | Phase III (QUANTI) | |



# **Experimental Protocols First-in-Human Dose-Escalation Study**

- Design: A prospective, randomized, single-blind, single-dose, placebo-controlled study conducted at a single center.
- Participants: 49 healthy volunteers (mean age 35 years; 24 female).
- Dosing Cohorts: Participants were randomly assigned (6:2) to receive either Gadoquatrane
  or a placebo. Doses were escalated across cohorts, ranging from 0.025 to 0.2 mmol Gd/kg
  body weight.
- Administration: For the initial cohorts, the agent was administered via a 5-minute infusion.
   For later cohorts, it was administered as an intravenous injection at 2 mL/s, followed by a saline flush.
- Pharmacokinetic Analysis: Blood samples were collected at numerous time points up to 72
  hours post-administration. Urine and feces were collected over the full 72-hour period to
  assess excretion.
- Safety Monitoring: Included continuous monitoring for treatment-emergent adverse events, vital signs, and ECGs for QT/QTc analysis.

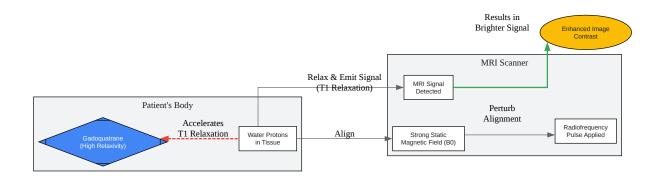
### **Phase III QUANTI Clinical Program**

- Design: The program consisted of two large, multinational, randomized, prospective, doubleblind, crossover Phase III studies (QUANTI CNS and QUANTI OBR) in adults, and one pediatric study (QUANTI Pediatric). A total of 808 patients across 15 countries participated.
- Objective: To evaluate the efficacy and safety of Gadoquatrane (0.04 mmol Gd/kg)
   compared to both unenhanced MRI and other macrocyclic GBCAs (0.1 mmol Gd/kg).
- Crossover Protocol (Adult Studies):
  - Patient Enrollment: Patients with known or suspected pathologies of the central nervous system (QUANTI CNS) or other body regions (QUANTI OBR) were enrolled.



- Period 1: Participants underwent an initial MRI session. They were randomized to receive either Gadoquatrane (0.04 mmol Gd/kg) or a standard macrocyclic GBCA (0.1 mmol Gd/kg).
- Period 2: After a specified washout period, participants returned for a second MRI session and received the alternate contrast agent to the one they received in Period 1.
- Image Evaluation: All MRI scans were evaluated by blinded, independent central readers who assessed key visualization and diagnostic parameters.
- Safety and PK Assessments: Procedures included physical examinations, monitoring of vital signs, and collection of blood and urine samples to confirm the pharmacokinetic profile in patient populations.

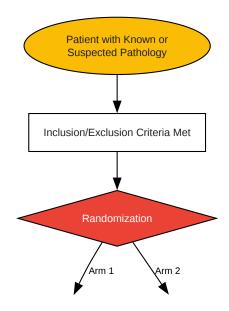
### **Visualizations: Mechanisms and Workflows**

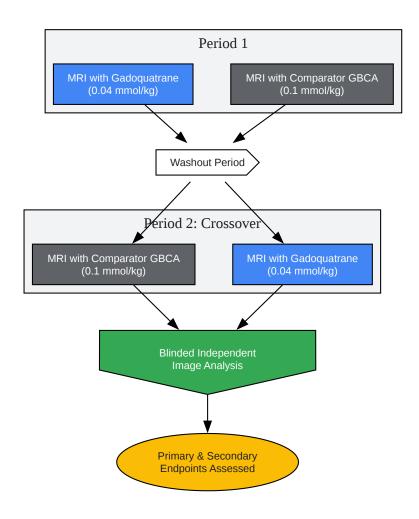


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Caption: Mechanism of Action for **Gadoquatrane** in Contrast-Enhanced MRI.







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Caption: Experimental Workflow of the Phase III QUANTI Crossover Studies.





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Caption: Core Development Rationale for **Gadoquatrane**.

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## References



- 1. Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and tolerability of the novel tetrameric gadolinium-based MRI contrast agent gadoquatrane in healthy Chinese and Japanese men: Two randomized doseescalation studies including concentration-QTc modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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